molecular formula C14H16N2O2 B2366063 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide CAS No. 2361642-42-2

2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

Cat. No.: B2366063
CAS No.: 2361642-42-2
M. Wt: 244.294
InChI Key: DZKFEEWDZRDQJJ-UHFFFAOYSA-N
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Description

2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an isoquinoline ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dihydroisoquinoline with acryloyl chloride, followed by the introduction of an acetamide group through amidation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-4-yl)acetamide
  • 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-6-yl)acetamide
  • 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide

Uniqueness

The uniqueness of 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-14(18)16-7-6-12-10(8-13(15)17)4-3-5-11(12)9-16/h2-5H,1,6-9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKFEEWDZRDQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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